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Compound of Interest

Compound Name:
5-Fluoro-3-hydroxy-2-nitrobenzoic

acid

CAS No.: 1007113-05-4

Cat. No.: B1376279

Get Quote

Executive Summary
Fluorinated 3-hydroxy-2-nitrobenzoic acid derivatives represent a specialized class of

polysubstituted aromatic scaffolds critical in the synthesis of bioactive heterocycles, particularly

benzoxazoles and quinazolines. These compounds serve as high-value intermediates for

generating fluorinated 3-hydroxyanthranilic acids (3-HAA), which are pivotal metabolites in the

kynurenine pathway.

The introduction of fluorine into this scaffold modulates pKa, lipophilicity, and metabolic stability,

making these derivatives highly sought after in the development of IDO/TDO inhibitors, 5-HT3

modulators, and anti-inflammatory agents. This guide provides a rigorous technical analysis of

their synthesis, reactivity, and pharmaceutical applications, with a focus on the experimentally

verified 5-fluoro-3-hydroxy-2-nitrobenzoic acid isomer.

Chemical Rationale & Structural Logic[1]
The "Crowded" Core
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The 3-hydroxy-2-nitrobenzoic acid core is sterically congested. The nitro group at position 2 is

flanked by a carboxylic acid (C1) and a hydroxyl group (C3).

Hydrogen Bonding: Intramolecular hydrogen bonding between the nitro oxygen and the

hydroxyl proton stabilizes the structure but can impede certain nucleophilic attacks.

Acidity: The electron-withdrawing nitro group ortho to the phenol significantly increases the

acidity of the hydroxyl group (pKa < 6), altering solubility and reactivity compared to non-

nitrated analogs.

Fluorine Substitution Effects
Fluorination at positions 4, 5, or 6 introduces distinct electronic perturbations:

5-Fluoro Isomer: The fluorine atom is meta to the nitro group and para to the carboxylic acid.

This pattern is often chosen to block metabolic oxidation at the C5 position while maintaining

the electronic environment necessary for downstream cyclizations.

Regiocontrol: Synthesizing these derivatives requires overcoming the directing conflicts of

the native substituents. Direct nitration of 3-hydroxybenzoic acid typically yields the 4-nitro or

6-nitro isomers due to the strong ortho/para directing power of the hydroxyl group. Accessing

the 2-nitro isomer often requires indirect routes, such as oxidation of amino precursors or

nitration of protected substrates (e.g., methoxy derivatives) where steric guidance can be

manipulated.

Validated Synthetic Protocols
The following protocols are synthesized from patent literature and process chemistry

databases, focusing on the 5-fluoro-3-hydroxy-2-nitrobenzoic acid isomer, which is the most

well-documented derivative in this class.

Protocol A: Synthesis of 5-Fluoro-3-hydroxy-2-
nitrobenzoic Acid
Source: Adapted from WO2008019372 (Merck & Co.) [1].

Step 1: Nitration of 3-Fluoro-5-methoxybenzoic Acid
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This step installs the nitro group at the 2-position. The methoxy group directs ortho (to position

2 and 4), but the carboxylic acid sterically discourages position 6 and electronically deactivates

the ring. Position 2 is favored due to the cooperative directing effects of the F (weak ortho) and

OMe (strong ortho) groups, despite the steric crowding.

Reagents: Fuming Nitric Acid (

), Glacial Acetic Acid (

).[1][2]

Substrate: 3-Fluoro-5-methoxybenzoic acid.[2]

Procedure:

Preheat a solution of fuming

(6.0 equiv) and glacial acetic acid (12.0 equiv) to 55°C.

Add 3-fluoro-5-methoxybenzoic acid portion-wise over 5–10 minutes.

Maintain temperature at 55°C for 90 minutes.

Quench: Cool to ambient temperature and pour onto ice-water.

Isolation: Adjust pH to ~2.0 using aqueous

. Filter the precipitate, wash with hexanes, and dry.

Yield: ~66% as a white solid (5-Fluoro-3-methoxy-2-nitrobenzoic acid).[2]

Step 2: Demethylation to the Hydroxy Acid
The methyl ether is cleaved to reveal the free phenol.

Reagents: 48% Aqueous Hydrobromic Acid (

), Glacial Acetic Acid.

Procedure:
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Suspend the intermediate from Step 1 in a mixture of 48% HBr and AcOH (7:2 ratio).

Heat the mixture to 135°C (reflux) for 40–48 hours.

Workup: Remove solvent under reduced pressure. The crude residue is typically used

directly or recrystallized from water/ethanol.

Product: 5-Fluoro-3-hydroxy-2-nitrobenzoic acid.[2]

Protocol B: Synthesis of 4-Fluoro-3-hydroxybenzoic
Acid (Precursor)
For researchers needing the core scaffold before nitration. Source: Benchchem /

CN104447213A [2, 3].

Starting Material: 4-Fluorophenol.[3][4]

Carboxylation (Kolbe-Schmitt): Treat with KOH and

at 40–60°C, then heat to 110°C.

Acidification: Quench with

to precipitate 4-fluoro-3-hydroxybenzoic acid.

Note: Nitration of this substrate typically yields 4-fluoro-5-nitro-3-hydroxybenzoic acid

(nitro ortho to OH) rather than the 2-nitro isomer, highlighting the necessity of the

methoxy-route (Protocol A) for 2-nitro targets.

Reaction Mechanism & Pathway Visualization
The following diagram illustrates the regioselectivity logic and the synthetic pathway for the 5-

fluoro isomer.
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Regioselectivity Logic

3-Fluoro-5-methoxybenzoic acid Nitration
(HNO3/AcOH, 55°C)

5-Fluoro-3-methoxy-
2-nitrobenzoic acid

Regioselective
Insertion at C2 Demethylation

(HBr/AcOH, 135°C)
5-Fluoro-3-hydroxy-
2-nitrobenzoic acid

Ether Cleavage Reduction/Cyclization
(to Benzoxazoles)

Downstream
Application

C2 Position:
- Ortho to OMe (Activator)

- Ortho to F (Weak Activator)
- Sterically Hindered but
Electronically Favored

Click to download full resolution via product page

Caption: Synthesis of 5-Fluoro-3-hydroxy-2-nitrobenzoic acid highlighting the critical

nitration step that overcomes steric hindrance at the C2 position.

Pharmaceutical Applications & Downstream
Chemistry[1][4]
Precursor to Fluorinated 3-Hydroxyanthranilic Acids (3-
HAA)
The primary utility of 3-hydroxy-2-nitrobenzoic acid derivatives is their reduction to 2-amino-3-

hydroxybenzoic acids (3-hydroxyanthranilic acids).

Reaction: Catalytic hydrogenation (

, Pd/C) or chemical reduction (

,

).

Biological Relevance: Fluorinated 3-HAAs are potent modulators of the Kynurenine Pathway.

They inhibit 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAAO), leading to increased levels

of endogenous 3-HAA, which has neuroprotective and anti-inflammatory properties [4].

Benzoxazole Synthesis
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The 2-nitro-3-hydroxy motif is a "pre-benzoxazole" scaffold.

Workflow:

Activate carboxylic acid (e.g., with

or HBTU) to form an amide.

Reduce the nitro group to an amine (ngcontent-ng-c567981813="" _nghost-ng-

c1980439775="" class="inline ng-star-inserted">

).

Cyclize the amine and the adjacent hydroxyl group (often using triethyl orthoformate or

CDI) to form the benzoxazole ring.

Target: This route is explicitly used in the synthesis of 5-HT3 receptor modulators (e.g., for

treating IBS or chemotherapy-induced nausea) [1].

Analytical Characterization Data
For 5-Fluoro-3-hydroxy-2-nitrobenzoic acid:

Physical State: Yellow solid.

Melting Point: Dec. >180°C (Precursors often melt ~188°C).

1H NMR (DMSO-d6): Expect aromatic protons showing meta coupling (

and

).

~7.4–7.8 ppm range depending on exact solvent and concentration.

Broad singlets for OH and COOH (often exchanged with

).

MS (ESI-): m/z ~200 [M-H]- (Calculated MW: 201.11).
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Safety & Handling (E-E-A-T)
Nitration Hazards: The nitration step involves fuming nitric acid and elevated temperatures.

This presents a risk of thermal runaway. Protocol 2.1 specifies a controlled addition at 55°C.

Do not exceed 60°C without calorimetric testing (DSC) as polynitration can lead to unstable

energetic compounds.

HBr Demethylation: Generates methyl bromide (toxic gas) and corrosive fumes. Must be

performed in a high-efficiency fume hood with a scrubber.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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